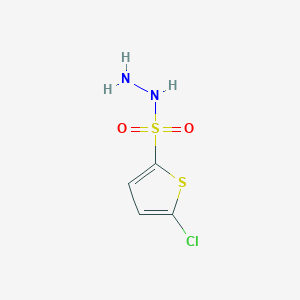
4-(2-methoxyphenyl)benzoic Acid
Vue d'ensemble
Description
“4-(2-methoxyphenyl)benzoic Acid” is a chemical compound with the molecular formula C14H12O3 . It is used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .
Synthesis Analysis
The synthesis of similar compounds, such as 4-Methoxybenzyl esters, involves reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine . This method has been successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .Molecular Structure Analysis
The molecular structure of “4-(2-methoxyphenyl)benzoic Acid” can be represented by the InChI string:InChI=1S/C14H12O3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the presence of 14 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-methoxyphenyl)benzoic Acid” include a molecular weight of 228.24 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass of the molecule is 228.078644241 g/mol .Applications De Recherche Scientifique
-
Synthesis of Benzamides
- Scientific Field: Organic Chemistry
- Application Summary: Benzamides are synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
- Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results or Outcomes: The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .
-
Synthesis of 4-methoxymethylbenzoic Acid
- Scientific Field: Organic Chemistry
- Application Summary: The synthesis of 4-methoxymethylbenzoic acid involves the radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .
- Methods of Application: The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol was turning yellow-orange as iodine was slowly added . The reaction was turning white and a new amount of iodine was added .
- Results or Outcomes: The final sulfone could be purified by crystallization in warm 95% ethanol, filtered (Buchner funnel) and dried .
-
Growth of Nocardia sp. DSM 1069
- Scientific Field: Microbiology
- Application Summary: 4-Methoxybenzoic acid is the sole source of carbon and energy for growth in the cultures of Nocardia sp. DSM 1069 .
- Methods of Application: The application involves using 4-Methoxybenzoic acid as a growth medium for the bacteria .
- Results or Outcomes: The bacteria are able to utilize 4-Methoxybenzoic acid as their sole source of carbon and energy .
-
Synthesis of 4-methoxybenzophenone
- Scientific Field: Organic Chemistry
- Application Summary: A green method was established for the efficient synthesis of 4-methoxybenzophenone via the Friedel–Crafts acylation of anisole with benzoic acid .
- Methods of Application: The synthesis is catalyzed by a novel 50 wt.% HPW/MCM-41 catalyst .
- Results or Outcomes: The conversion of benzoic acid reached 97.2 % and the selectivity for 4-methoxybenzophenone was 87.4 % under the optimum conditions .
-
Oxidation and Reduction of Cytochrome c
- Scientific Field: Biochemistry
- Application Summary: 4-Methoxybenzoic acid was used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .
- Methods of Application: The application involves using 4-Methoxybenzoic acid as a medium for the oxidation and reduction of cytochrome c through different self-assembled monolayers on gold electrodes .
- Results or Outcomes: The results of this application are not specified in the source .
-
Synthesis of (E)-β-tosylstyrene
- Scientific Field: Organic Chemistry
- Application Summary: The radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is described .
- Methods of Application: The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol was turning yellow-orange as iodine was slowly added . The reaction was turning white and a new amount of iodine was added .
- Results or Outcomes: The final sulfone could be purified by crystallization in warm 95% ethanol, filtered (Buchner funnel) and dried .
-
Synthesis of (E)-β-tosylstyrene
- Scientific Field: Organic Chemistry
- Application Summary: The radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is described .
- Methods of Application: The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol was turning yellow-orange as iodine was slowly added . The reaction was turning white and a new amount of iodine was added .
- Results or Outcomes: The final sulfone could be purified by crystallization in warm 95% ethanol, filtered (Buchner funnel) and dried .
-
Synthesis of New 4- [ {2′- (2 H -Tetrazol-5-yl)- [1,1′-biphenyl]-4-yl)methyl} (2-R-2-oxoethyl)amino]benzoic Acid Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: A new class of 4- [ {2′- (2 H -Tetrazol-5-yl)- [1,1′-biphenyl]-4-yl)methyl} (2-R-2-oxoethyl)amino]benzoic Acid Derivatives were synthesized .
- Methods of Application: The specific methods of application are not specified in the source .
- Results or Outcomes: The results of this application are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLGXBYAHYGABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374832 | |
| Record name | 4-(2-methoxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)benzoic Acid | |
CAS RN |
5728-32-5 | |
| Record name | 4-(2-methoxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Methoxy-biphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)




